molecular formula C11H21NO7 B611187 t-Boc-Aminooxy-PEG2-CH2CO2H CAS No. 2098983-14-1

t-Boc-Aminooxy-PEG2-CH2CO2H

Cat. No. B611187
CAS RN: 2098983-14-1
M. Wt: 279.29
InChI Key: NACXAXGVXHCHTN-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG2-CH2CO2H is a PEG derivative containing a Boc-protected aminooxy group and a terminal carboxylic acid . It is a short PEG linker and is used for bio-conjugation .


Synthesis Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C11H21NO7 . It has a molecular weight of 279.3 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .


Physical And Chemical Properties Analysis

This compound is a short PEG linker . The hydrophilic PEG spacer increases solubility in aqueous media . and is stored at -20°C .

Scientific Research Applications

Chemoselective Conjugation to Proteins

t-Boc-Aminooxy-PEG2-CH2CO2H is used in chemoselective oxime formation with polymers and proteins. This method is utilized to create bioconjugates, as seen in the synthesis of Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) of various monomers. These polymers can then form oxime bonds with proteins, useful in developing "smart" polymer conjugates (Heredia, Tolstyka, & Maynard, 2007).

Improvement of Material Properties

This compound plays a role in enhancing material properties. For instance, it's involved in the modification of hexagonal boron nitride (h-BN) with polyethylene glycol (PEG) to improve the thermal conductivity of epoxy composites (Yang, Sun, Zhang, & Yao, 2021).

Site-Specific Conjugation for Therapeutic Proteins

In the field of therapeutic proteins, tailored PEG with end-tailored monomethoxypoly(ethylene glycol) for site-directed protein conjugation has been synthesized. This is particularly relevant for recombinant human granulocyte colony-stimulating factor (rh-G-CSF) analogues, where such conjugation improves protein stability and efficacy (Salmaso, Bersani, Scomparin, Mastrotto, Scherpfer, Tonon, & Caliceti, 2009).

PEGylation of Proteins

This compound is used in the PEGylation of proteins, a process that prolongs the residence time of proteins in blood and decreases their immunogenicity and antigenicity. This method involves microbial transglutaminase for the selective modification of protein glutamine residues, enhancing the drug-like properties of therapeutic proteins (Mero, Spolaore, Veronese, & Fontana, 2009).

Functionalized Polymer-Grafted Liposomes

This compound is used in synthesizing functionalized polymer-grafted liposomes. For example, the synthesis of distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugates, which are suitable for linking various biologically relevant ligands to functionalized liposomes (Zalipsky, 1993).

Blood Contacting Surfaces with Fibrinolytic Properties

It is involved in the development of blood contacting surfaces with dual properties: resistance to nonspecific protein adsorption and clot lysing abilities. This is achieved through the chemical modification of surfaces with poly(ethylene glycol) (PEG) and lysine, creating surfaces that bind plasminogen and have potential in cardiovascular applications (Chen, Zhang, Li, Hu, Wang, McClung, & Brash, 2009).

Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines

This compound is integral in catalyst-free N-tert-butyloxycarbonylation of amines in water, a method that enables chemoselective formation of N-t-Boc derivatives without side products. This method is applicable to various types of amines and essential in synthetic chemistry (Chankeshwara & Chakraborti, 2006).

Mechanism of Action

Target of Action

The primary target of t-Boc-Aminooxy-PEG2-CH2CO2H is primary amine groups . These groups are prevalent in biological systems, particularly in proteins and peptides, where they play crucial roles in molecular interactions and biochemical reactions .

Mode of Action

This compound interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU . The Boc-protected amine can be deprotected under mild acidic conditions .

Biochemical Pathways

Instead, it serves as a linker molecule that can connect different biomolecules together . This property makes it useful in the field of bioconjugation, where it can be used to construct complex molecules with specific functionalities .

Pharmacokinetics

ItsPEG spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to serve as a linker, connecting different biomolecules together . The exact molecular and cellular effects would depend on the specific biomolecules being linked.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for it to form an amide bond with primary amine groups . Additionally, the Boc-protected amine can be deprotected under mild acidic conditions , suggesting that the compound’s action could be influenced by pH. Its hydrophilic PEG spacer also increases its solubility in aqueous media , which could affect its distribution and efficacy in different environments.

properties

IUPAC Name

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO7/c1-11(2,3)19-10(15)12-18-7-6-16-4-5-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACXAXGVXHCHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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